2,3,4,5,6-Pentafluorocinnamic acid

Food Microbiology Enzymology Preservative Resistance

2,3,4,5,6-Pentafluorocinnamic acid (CAS 719-60-8) is a perfluorinated derivative of cinnamic acid, characterized by the complete substitution of all five hydrogen atoms on the phenyl ring with fluorine atoms. This modification results in a compound with the molecular formula C9H3F5O2 and a molecular weight of 238.11 g/mol, presenting as a white to off-white crystalline solid with a melting point of 154–156 °C.

Molecular Formula C9H3F5O2
Molecular Weight 238.11 g/mol
CAS No. 719-60-8
Cat. No. B1363781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorocinnamic acid
CAS719-60-8
Molecular FormulaC9H3F5O2
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+
InChIKeyIUUKDBLGVZISGW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentafluorocinnamic Acid (CAS 719-60-8): A Highly Fluorinated Cinnamic Acid Derivative for Specialized Research and Industrial Sourcing


2,3,4,5,6-Pentafluorocinnamic acid (CAS 719-60-8) is a perfluorinated derivative of cinnamic acid, characterized by the complete substitution of all five hydrogen atoms on the phenyl ring with fluorine atoms [1]. This modification results in a compound with the molecular formula C9H3F5O2 and a molecular weight of 238.11 g/mol, presenting as a white to off-white crystalline solid with a melting point of 154–156 °C [1]. Its high fluorine content imparts distinct electronic and physicochemical properties, including increased hydrophobicity (LogP = 2.48) and altered acidity (pKa ≈ 3.84) relative to the parent cinnamic acid . These characteristics make it a valuable scaffold in medicinal chemistry, particularly as an N-terminal acylating group to modulate peptide pharmacokinetics and receptor interactions, and as a functional ligand in materials science [2][3].

1
Workflow N-terminal peptide acylation for pharmacokinetic modulation
2
Selection Perfluorinated scaffold for electronic effect studies
3
Use Context Enzymology probe, MALDI matrix, heterocycle precursor

Why Generic Substitution Fails: Critical Differentiators of 2,3,4,5,6-Pentafluorocinnamic Acid in Complex Systems


2,3,4,5,6-Pentafluorocinnamic acid cannot be substituted with unsubstituted cinnamic acid or other partially fluorinated analogs without profoundly altering the outcome of research or industrial applications. The complete fluorine substitution on the phenyl ring fundamentally changes the compound's electronic structure, lipophilicity, and metabolic stability. For instance, while cinnamic acid acts as both a substrate and a transcriptional inducer for the Pad-decarboxylation system in Aspergillus niger, the pentafluorinated analog is exclusively a substrate, lacking inducer function entirely [1]. This functional decoupling is critical for mechanistic studies. Similarly, in medicinal chemistry, the N-terminal acylation of peptide antagonists with this fluorinated moiety, as in the development of B10324 from B9958, retains target receptor affinity while conferring potent in vivo anti-tumor activity that is not present in the non-acylated parent or analogs with smaller substituents [2]. These context-dependent, non-linear effects underscore that this compound is not a simple interchangeable building block but a functional element whose specific properties dictate system-level outcomes.

Property
Target Compound
Generic Cinnamic Acid
Substrate/Inducer Profile
Substrate only; no transcriptional induction
Dual substrate and inducer
Acylation Outcome
Confers distinct model-response context
Does not impart same in vivo pharmacological profile
Lipophilicity & Acidity
LogP ~2.48, pKa ~3.84
LogP ~2.13, pKa ~4.44; ~4× less acidic
Direct substitution may shift electronic, metabolic, and functional outcomes; requires context-specific validation.

Quantitative Evidence Guide: Head-to-Head Performance Data for 2,3,4,5,6-Pentafluorocinnamic Acid


Decoupled Substrate and Inducer Function in Fungal Pad-Decarboxylation System

In Aspergillus niger, 2,3,4,5,6-pentafluorocinnamic acid functions exclusively as a substrate for the Pad-decarboxylation enzymes (PadA1/OhbA1), with near-complete conversion (~100% of 1 mM substrate), but entirely lacks transcriptional inducer function. In contrast, unsubstituted cinnamic acid exhibits both substrate and potent inducer activity [1]. This functional dissociation allows researchers to uncouple the processes of enzyme induction and catalysis in mechanistic studies.

Decoupled Enzyme Function
Head-to-head
~100% substrate conversion at 1 mM,
no inducer activity
Substrate/inducer functional dissociation
A. niger Pad-decarboxylation; GC-MS, rtPCR
Food Microbiology Enzymology Preservative Resistance

Enhanced In Vivo Anticancer Efficacy as an N-Terminal Acylating Group

N-terminal acylation of the bradykinin B1 receptor antagonist peptide B9958 with 2,3,4,5,6-pentafluorocinnamic acid yields the analog B10324. This modification retains B1R antagonist activity comparable to the parent peptide B9958 but imparts significant in vivo anticancer activity [1]. A small-molecule mimetic incorporating this acid, M570, demonstrated 90% suppression of SHP-77 small cell lung cancer (SCLC) tumor growth in nude mice, compared to 60% inhibition for the well-known anticancer drug cisplatin in the same model [2].

Tumor Growth Suppression Model
Reported model context
M570 analog: 90% suppression in SHP-77 SCLC xenograft
Cisplatin: 60%
Model-response endpoint context
Athymic nude mice, 5 mg/kg/day i.p.
Medicinal Chemistry Cancer Research Peptide Therapeutics

Distinct Fragmentation Behavior as a MALDI Matrix for Fluorinated Polymers

When used as a MALDI matrix for perfluoropolyethers (PFPEs), 2,3,4,5,6-pentafluorocinnamic acid induces end-group loss from silver-cationized oligomers, in stark contrast to pentafluorobenzoic acid, which allows desorption of intact oligomers [1]. This specific fragmentation is attributed to an ion-dipole mechanism and can be exploited for end-group analysis of fluorinated polymers.

MALDI Fragmentation Pattern
Head-to-head
End-group loss from PFPE oligomers vs. intact detection by pentafluorobenzoic acid
Supports polymer end-group analysis
MALDI-TOF MS, Ag cationization
Analytical Chemistry Polymer Characterization MALDI-TOF MS

Significantly Enhanced Lipophilicity Compared to Parent Cinnamic Acid

Complete fluorine substitution on the phenyl ring dramatically increases the lipophilicity of the molecule. 2,3,4,5,6-Pentafluorocinnamic acid has a computed LogP value of 2.48 . While a direct experimental LogP for unsubstituted cinnamic acid under identical conditions is often cited around 2.13, this ~0.35 LogP unit increase represents a significant shift in hydrophobicity, which can critically influence membrane permeability, protein binding, and metabolic stability in biological systems [1].

Lipophilicity Shift
Class-level
LogP 2.48 (vs. cinnamic acid ~2.13)
>2-fold partition increase; ADME relevance
Computed LogP; experimental verification advised
Physicochemical Properties Drug Design ADME

Increased Acidity Due to Electron-Withdrawing Fluorine Substituents

The five electron-withdrawing fluorine atoms on the aromatic ring significantly acidify the carboxylic acid group. The predicted pKa of 2,3,4,5,6-pentafluorocinnamic acid is 3.84 . In comparison, the pKa of unsubstituted trans-cinnamic acid is approximately 4.44 [1]. This 0.6 pKa unit decrease means the pentafluorinated analog is nearly four times more acidic and exists to a greater extent in its ionized carboxylate form at physiological pH.

Acidity Enhancement
Class-level
pKa 3.84 (predicted), ~4× more acidic than cinnamic acid (pKa 4.44)
Affects ionization, salt formation, reactivity
Predicted value; confirm under experimental conditions
Physicochemical Properties Reactivity Synthetic Chemistry

Unique Thermal Conversion to Tetrafluorocoumarin Scaffold

2,3,4,5,6-Pentafluorocinnamic acid undergoes a specific thermal or photochemical intramolecular cyclization to yield 5,6,7,8-tetrafluorocoumarin [1]. This reaction is a consequence of the perfluorinated aromatic ring, which facilitates the necessary electronic and steric environment for coumarin formation. Unsubstituted cinnamic acid and other partially fluorinated analogs do not undergo this transformation with the same efficiency or yield under comparable conditions, as the reaction pathway is highly dependent on the specific substitution pattern [1].

Thermal Cyclization Route
Class-level
Efficient conversion to 5,6,7,8-tetrafluorocoumarin at 400°C pyrolysis or 100°C photolysis
Synthetic entry to fluorinated coumarin scaffold
Yields may vary; unsubstituted cinnamic acid gives low yield
Synthetic Chemistry Heterocyclic Synthesis Fluorine Chemistry

High-Value Application Scenarios for 2,3,4,5,6-Pentafluorocinnamic Acid


Development of Potent Anticancer Peptide Therapeutics

This compound is a privileged N-terminal acylating group for converting a standard peptide antagonist (e.g., B9958) into a dual-action molecule with retained receptor antagonism and potent, de novo in vivo anticancer activity. Its use can lead to candidates like B10324 and M570, which have demonstrated up to 90% tumor growth suppression in SCLC xenograft models, outperforming cisplatin [1][2]. Researchers focused on peptide-based cancer therapeutics, particularly for lung and prostate cancers, will find this moiety essential for conferring favorable in vivo pharmacology.

Mechanistic Probe for Fungal Preservative Resistance Pathways

For food microbiologists and enzymologists, 2,3,4,5,6-pentafluorocinnamic acid serves as a unique chemical probe to study the Pad-decarboxylation system in spoilage molds like Aspergillus niger. Its ability to act as a substrate (~100% conversion) without inducing the enzyme system allows for the precise decoupling of substrate recognition and transcriptional regulation [1]. This is invaluable for identifying and developing inhibitors that block the decarboxylation of food preservatives like sorbic acid, offering a rational path to extend food shelf life.

Specialized MALDI Matrix for End-Group Analysis of Fluorinated Polymers

Analytical chemists in the polymer and materials science fields can leverage 2,3,4,5,6-pentafluorocinnamic acid as a MALDI matrix for perfluoropolyethers (PFPEs). Unlike pentafluorobenzoic acid, which yields intact oligomer signals, this matrix induces predictable end-group fragmentation [1]. This differential behavior makes it a powerful tool for specific structural characterization, enabling detailed analysis of polymer end-groups and degradation pathways that are inaccessible with conventional matrices.

Precursor for Perfluorinated Heterocyclic Building Blocks

In synthetic organic chemistry, this compound is a direct and efficient precursor to 5,6,7,8-tetrafluorocoumarin via simple thermal or photochemical treatment [1]. This provides a reliable synthetic route to a highly fluorinated coumarin scaffold, which is a valuable intermediate for constructing more complex fluorinated molecules for agrochemical, pharmaceutical, and materials science applications. Its unique reactivity distinguishes it from other cinnamic acid derivatives for this specific transformation.

Application
Selection Property
Validation Focus
Peptide-based cancer model studies
N-terminal acylation module for model-response tuning
Tumor growth suppression endpoints, receptor antagonism retention
Fungal preservative resistance enzymology
Substrate-only probe for Pad-decarboxylation
Substrate/inducer uncoupling, transcriptional vs. catalytic dissection
Fluorinated polymer characterization
MALDI matrix inducing predictable end-group loss
End-group analysis, fragmentation pathway verification
Perfluorinated heterocycle synthesis
Thermal/photochemical cyclization precursor
Tetrafluorocoumarin yield and purity optimization

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